

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leoligin

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## Compound of Interest

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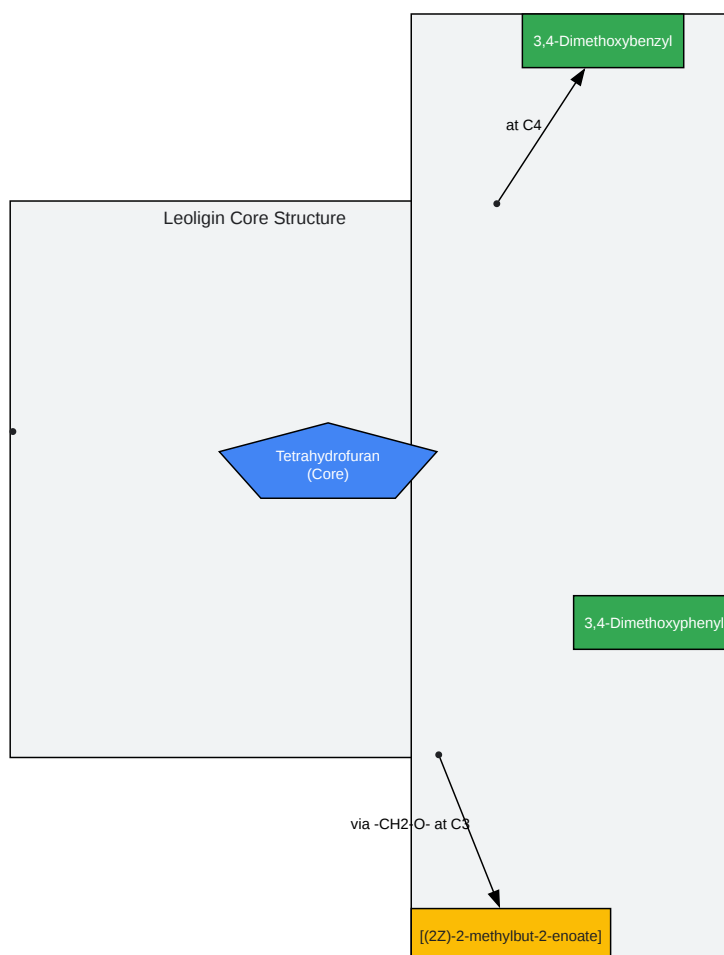
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for **Leoligin**, a naturally occurring lignan with significant pharmacological potential.

## Chemical Structure of Leoligin

**Leoligin** is a furan-type lignan isolated from the roots of Edelweiss (*Leontopodium nivale* ssp. *alpinum*).<sup>[1][2][3]</sup> Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.<sup>[4][5]</sup>

The core of the **Leoligin** molecule is a tetrahydrofuran ring. This central ring is substituted at positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-dimethoxybenzyl group is at the C4 position. A methyl (2Z)-2-methylbut-2-enoate group is ester-linked to a methylene bridge at the C3 position.



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Caption: Simplified diagram of the **Leoligin** chemical scaffold.

## Stereochemistry of Leoligin

The stereochemistry of **Leoligin** is crucial for its biological activity. The molecule possesses three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these stereocenters has been determined as (2S, 3R, 4R).<sup>[4][5]</sup>

- C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.
- C3 Position: The methylene bridge connected to the ester group is in the R configuration.
- C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.

Furthermore, the ester moiety contains a double bond with a specific geometry. The (2Z) configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.<sup>[6]</sup> This Z-configuration is thermodynamically less stable than the corresponding E-configuration (tiglic acid), and its preservation during synthesis requires specific chemical methods to avoid isomerization.<sup>[6]</sup>

The absolute configuration of chiral molecules is determined by the spatial arrangement of their atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus) or S (sinister) descriptors to each chiral center.<sup>[7][8]</sup> Techniques such as X-ray crystallography and stereoselective synthesis are essential for unambiguously determining the absolute configuration of complex molecules like **Leoligin**.<sup>[9][10]</sup>

## Quantitative Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Leoligin**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Leoligin** Data recorded in CDCl<sub>3</sub> at 200 MHz.<sup>[6]</sup>

Chemical Shift ( $\delta$ ppm)	Multiplicity	Number of Protons	Assignment
1.51–1.71	m	4H	Ester moiety methyl groups
2.10–2.27	m	4H	Ester moiety methylene groups
2.50–2.95	m	4H	CH <sub>2</sub> of benzyl & CH at C3, C4
3.76	dd	1H	H of -OCH <sub>2</sub> -
3.86	s	3H	OCH <sub>3</sub>
3.87	s	6H	2 x OCH <sub>3</sub>
3.88	s	3H	OCH <sub>3</sub>
4.08	dd	1H	H of -OCH <sub>2</sub> -
4.26	dd	1H	H of -OCH <sub>2</sub> -
4.42	dd	1H	H of -OCH <sub>2</sub> -
4.83	d	1H	H at C2
6.67–6.92	m	7H	Aromatic protons & vinylic proton

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Leoligin** Data recorded in CDCl<sub>3</sub> at 50 MHz.[6]

Chemical Shift ( $\delta$ ppm)	Carbon Type
18.6	t
25.4	t
33.3	t
38.2	d
42.7	d
49.2	d
56.0	q
62.6	t
72.9	t
83.1	d
109.0	d
111.1	d
111.5	d
112.0	d
118.2	d
120.6	d
132.7	s
135.1	s
147.6	s
148.6	s
149.1	s
149.2	s
175.4	s

Table 3: Mass Spectrometry Data for **Leoligin**[\[6\]](#)

Technique	Method	m/z (M <sup>+</sup> )	Key Fragments
GC-MS	EI, 70 eV	458.2	219.1, 165.1, 152.1, 151.1
LC-HRMS	ESI	481.2197 (M+Na <sup>+</sup> )	-

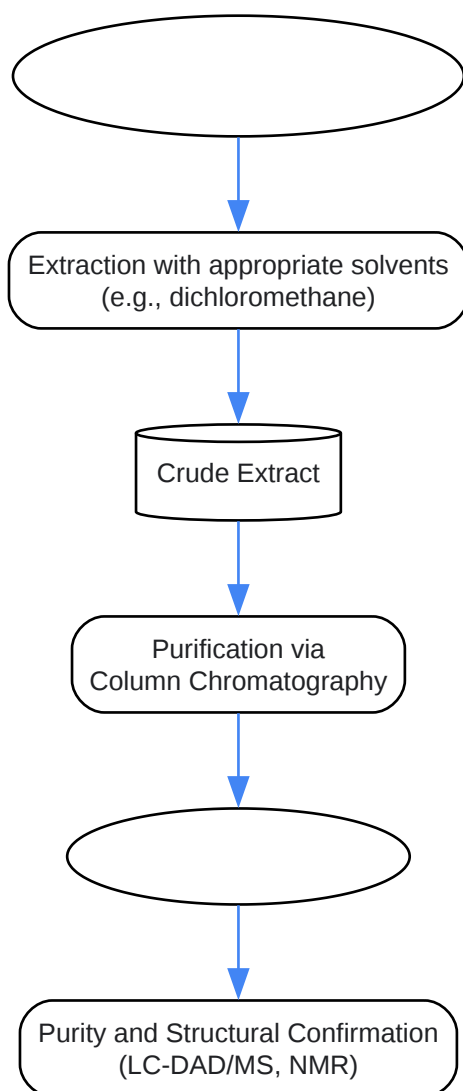
**Leoligin** and its derivatives have been evaluated in various biological assays. The following table summarizes some of the key findings.

Table 4: Summary of Biological Activities of **Leoligin** and its Analogs

Target/Assay	Compound	Activity	Value	Reference
CETP Activation	Leoligin	Activation (human plasma)	100 pM	<a href="#">[5]</a> <a href="#">[11]</a>
CETP Inhibition	Leoligin	Inhibition (human plasma)	1 mM	<a href="#">[5]</a> <a href="#">[11]</a>
TGR5 Agonism	LT-188A (Leoligin analog)	EC <sub>50</sub> (cAMP accumulation)	23 μM	<a href="#">[12]</a> <a href="#">[13]</a>
TGR5 Agonism	LT-188A (Leoligin analog)	EC <sub>50</sub> (CRE-luciferase)	15 μM	<a href="#">[13]</a>
NF-κB Inhibition	LT-188A (Leoligin analog)	IC <sub>50</sub>	8.6 μM	<a href="#">[12]</a> <a href="#">[13]</a>
Cholesterol Efflux	Leoligin	Upregulates ABCA1/ABCG1	-	<a href="#">[14]</a>

## Experimental Protocols

**Leoligin** is naturally isolated from the sub-aerial parts of *Leontopodium alpinum* Cass.[\[5\]](#) A general workflow for its isolation is as follows:

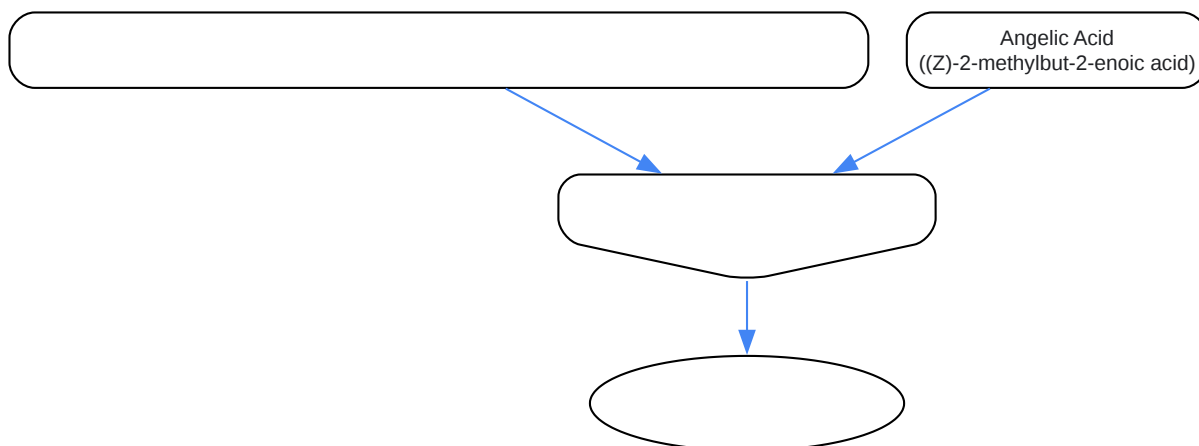


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Caption: Workflow for the isolation of **Leoligin**.

The purity of the isolated **Leoligin** is typically assessed to be greater than 98% using techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for **Leoligin** has been developed.[15] A critical step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is employed, as standard Steglich esterification conditions can lead to isomerization to the more stable E-configuration.[6]



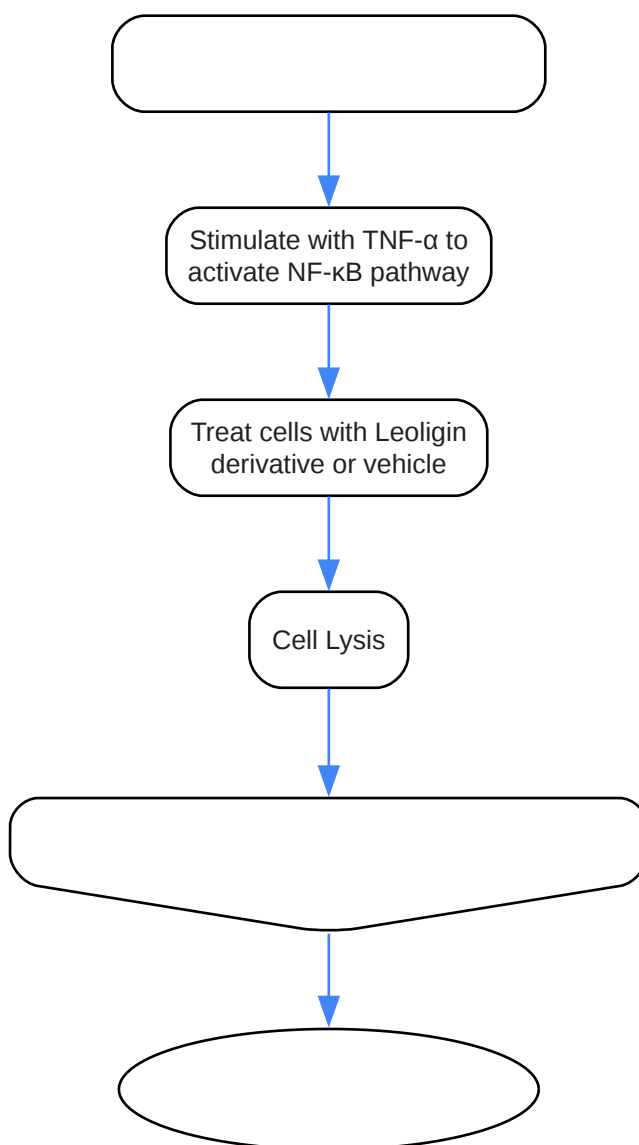
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Caption: Key esterification step in **Leoligin** synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>), allows for the esterification to proceed under mild conditions, thus preventing the isomerization of the double bond.[6]

The inhibitory effect of **Leoligin** derivatives on the NF-κB signaling pathway is a key area of investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene assay.





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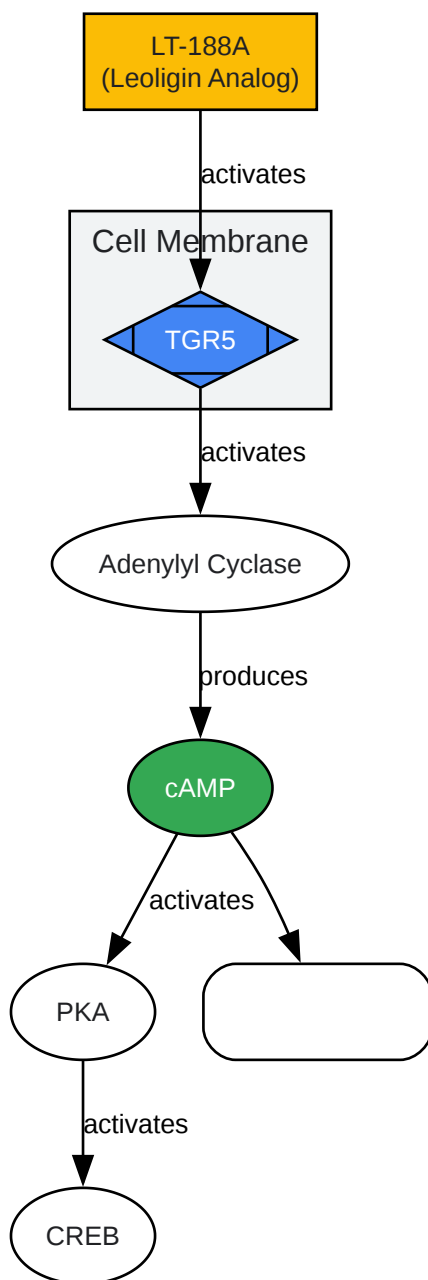
Caption: Workflow for an NF-κB luciferase reporter assay.

This assay quantifies the transcriptional activity of NF-κB, and a reduction in luciferase signal in the presence of the test compound indicates inhibition of the pathway.

## Signaling Pathways Involving Leoligin and its Analogs

**Leoligin** and its synthetic analogs have been shown to modulate several signaling pathways, highlighting their potential as therapeutic agents.

A synthetic analog of **Leoligin**, LT-188A, has been identified as a novel agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to an anti-inflammatory response.

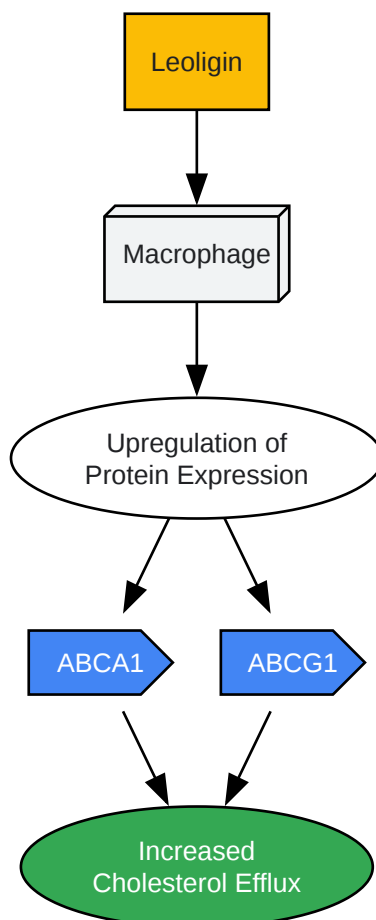


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Caption: TGR5 signaling activated by a **Leoligin** analog.

Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn can inhibit the pro-inflammatory NF- $\kappa$ B pathway.[12][13]

**Leoligin** promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[14] This is a key process in reverse cholesterol transport and is beneficial in the context of atherosclerosis.



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Caption: **Leoligin**'s role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, **Leoligin** facilitates the removal of excess cholesterol from macrophages, a process that can help prevent the formation of atherosclerotic plaques.[14]

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